7-Hydroxyemodin

Übersicht

Beschreibung

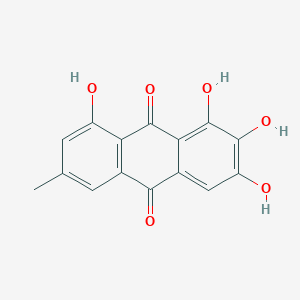

7-Hydroxyemodin, also known as alaternin, is a naturally occurring anthraquinone derivative. It is primarily found in the roots and barks of various plants, including rhubarb and certain fungi. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Hydroxyemodin can be synthesized through the hydroxylation of emodinThis can be achieved using various hydroxylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of emodin from natural sources such as rhubarb, followed by chemical modification to introduce the hydroxyl group at the desired position. The process may involve multiple steps, including purification and crystallization, to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Hydroxyemodin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of hydroquinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

7-Hydroxyemodin has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of various derivatives with potential pharmacological activities.

Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, bacterial and viral infections, and cancer.

Industry: Used in the development of natural dyes and pigments due to its vibrant color properties

Wirkmechanismus

7-Hydroxyemodin is structurally similar to other hydroxylated derivatives of emodin, such as 2-hydroxyemodin, 4-hydroxyemodin, and 5-hydroxyemodin. it is unique in its specific hydroxylation pattern, which contributes to its distinct pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

- 2-Hydroxyemodin

- 4-Hydroxyemodin

- 5-Hydroxyemodin

- ω-Hydroxyemodin

- Emodic acid

Biologische Aktivität

7-Hydroxyemodin, also known as alaternin, is a naturally occurring anthraquinone derivative found in various plants, particularly in Cassia obtusifolia and Polygonum multiflorum. This compound has garnered attention for its diverse biological activities, including anti-cancer, antimicrobial, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action and potential therapeutic applications.

This compound has the molecular formula and is structurally characterized by multiple hydroxyl groups that contribute to its biological activity. The presence of these functional groups is crucial for its interaction with various biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For example, it has been reported to increase the expression of pro-apoptotic factors such as caspase-3 and p53 while decreasing anti-apoptotic proteins like Bcl-2 .

-

Mechanisms of Action : The compound's anticancer effects are mediated through:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to DNA damage and apoptosis in cancer cells .

- Tyrosine Kinase Inhibition : It inhibits key signaling pathways involved in tumor growth, such as the MAPK and NF-κB pathways .

- Combination Therapies : Studies indicate that this compound enhances the efficacy of other chemotherapeutic agents, suggesting its potential in combinatorial cancer therapies .

Table 1: Summary of Anticancer Effects of this compound

Neuroprotective Effects

This compound has been identified as a neuroprotective agent. It modulates neurotransmitter systems and shows potential in treating neurodegenerative diseases:

- Receptor Modulation : It acts as an antagonist at vasopressin receptors (hV1AR) and shows agonistic activity at dopamine receptors (hD3R), which may contribute to its neuroprotective effects .

- Cell Viability Restoration : In models of oxidative stress, such as poly I:C-induced RAW 264.7 macrophages, this compound restored cell viability and inhibited pro-inflammatory cytokine production .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Inhibition of Pathogens : It exhibits activity against various bacterial strains, with studies indicating a concentration-dependent effect on microbial growth inhibition .

- Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes and interference with metabolic pathways critical for bacterial survival.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment Study : A study on hepatocellular carcinoma demonstrated that combining this compound with sorafenib significantly enhanced anti-tumor activity by inhibiting cholesterol biosynthesis pathways .

- Neuroprotection in Animal Models : Research involving mouse models showed that administration of this compound improved cognitive function and reduced neuroinflammation markers following induced oxidative stress .

Eigenschaften

IUPAC Name |

1,2,3,8-tetrahydroxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c1-5-2-6-10(8(16)3-5)14(20)11-7(12(6)18)4-9(17)13(19)15(11)21/h2-4,16-17,19,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKHJRBCPBBUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144855 | |

| Record name | 7-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10228-40-7 | |

| Record name | 7-Hydroxyemodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010228407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYEMODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6J25O71RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.